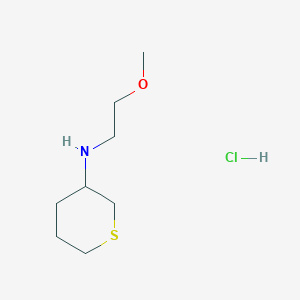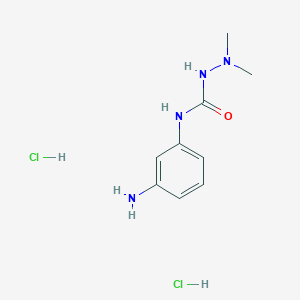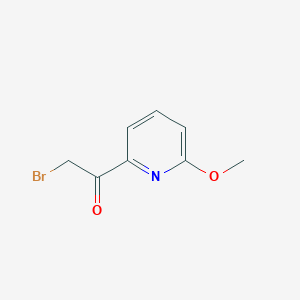![molecular formula C8H15NO6 B1380613 N-[1-13C]Acetyl-D-glucosamine CAS No. 478518-87-5](/img/structure/B1380613.png)
N-[1-13C]Acetyl-D-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-13C]Acetyl-D-glucosamine is an isotopically labelled analog of N-Acetyl-D-glucosamine . N-acetylglucosamine (GlcNAc) is the acetylated derivative of glucosamine (GlcN). It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .
Synthesis Analysis
A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as starting material without purification of intermediates has been reported . α-Specific glycosylation can be achieved by increasing the amount of catalyst and extending reaction times .
Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase .
Chemical Reactions Analysis
The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate. In bacteria, the ROK family kinase NagK performs this activity . A model describing the complete enzyme catalysed synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetyl-D-glucosamine (GlcNAc) includes the combined reaction steps of epimerisation from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.20 g/mol . Its molecular formula is C8H15NO6 . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 2 . Its exact mass and monoisotopic mass are 222.09329203 g/mol . Its topological polar surface area is 119 Ų . It has a complexity of 235 .
Scientific Research Applications
Molecular Mechanisms and Therapeutic Potential
N-acetyl glucosamine (GlcNAc) and its derivatives are key components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Studies have highlighted GlcNAc's pharmacological potential in treating osteoarthritis symptoms, cardiovascular disease, neurological deficits, skin disorders, and cancer. Its functions are mainly attributed to the modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Enzymatic Production and Industrial Applications
GlcNAc is valuable in various industries, including medical, agricultural, and food sectors. Its production involves enzymes like β-N-acetylhexosaminidase, with Streptomyces alfalfae and Paenibacillus barengoltzii being notable sources. These enzymes offer efficient conversion of chitin to GlcNAc, making them suitable for industrial applications (Lv et al., 2019; Fu et al., 2014).
Biochemical Analysis Techniques
Advanced analytical techniques, such as NMR spectroscopy, have been employed to investigate the conformation of the N-acetyl group in GlcNAc. These techniques enable detailed conformational analysis of GlcNAc in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).
Skin and Health Benefits
GlcNAc has demonstrated beneficial effects on skin health, accelerating wound healing, improving hydration, and reducing wrinkles. Its role as a tyrosinase inhibitor also makes it useful in treating hyperpigmentation disorders (Bissett, 2006).
Optical Sensors for Medical Diagnostics
Advancements in optical sensors using GlcNAc derivatives have been made, particularly in medical diagnostics and chemotherapy. These sensors have applications in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).
Hemostatic Properties in Biomedical Applications
GlcNAc-containing polymers, like those derived from microalgal fibers, have been investigated for their hemostatic properties. These materials activate hemostasis and are being used in various biomedical applications, including products for surface hemostasis (Fischer, Bode, Demcheva, & Vournakis, 2007).
Mechanism of Action
Target of Action
N-[1-13C]Acetyl-D-glucosamine, also known as N-Acetylglucosamine, primarily targets glycoprotein metabolism . It is involved in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue . These proteoglycans are high-molecular-weight, polyanionic substances that contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .
Mode of Action
The compound’s interaction with its targets results in the formation of glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of these GAGs contain derivatives of glucosamine or galactosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage .
Biochemical Pathways
This compound is synthesized through the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP . The end product of this pathway is uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . This pathway is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in relieving arthritic pain and in the repair of cartilage . It provides cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers, conferring upon articular cartilage its shock-absorbing properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, nutrient availability is a major factor that determines the degree of phenotypic antibiotic tolerance . In an attempt to test if specific nutrients can reverse phenotypic tolerance, it was found that N-acetyl-D-glucosamine could strongly re-sensitize a tolerant population of E. coli to ampicillin .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-HQXNUNOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
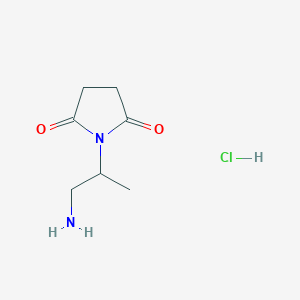
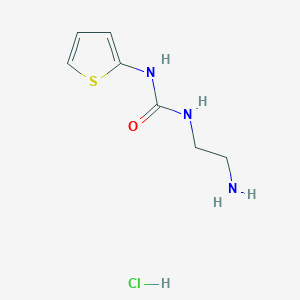
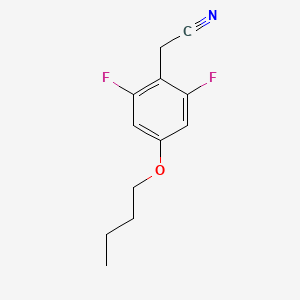
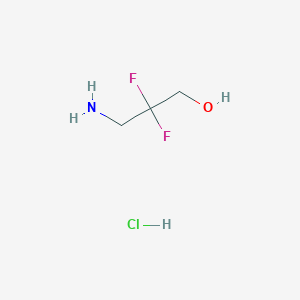
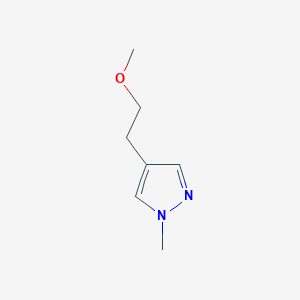

![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
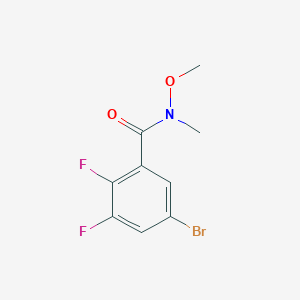
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
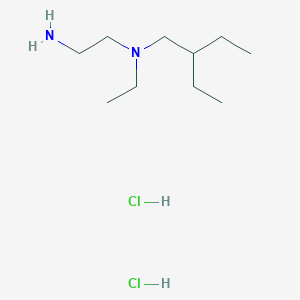
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
